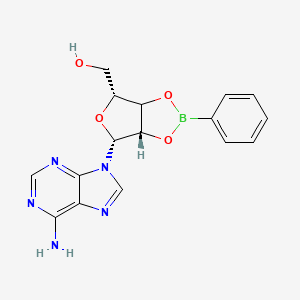
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Terbinafine, an antifungal medication. The compound has a molecular formula of C21H16D7NO2 and a molecular weight of 328.46 . It is often utilized in the study of metabolic pathways and drug interactions due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester involves multiple steps, starting from the parent compound Terbinafine. The process includes deuterium exchange reactions to introduce deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .
化学反应分析
Types of Reactions
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
科学研究应用
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is widely used in various fields of scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine and its metabolites.
Biology: The compound is employed in metabolic studies to trace the pathways of Terbinafine in biological systems.
Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbinafine.
Industry: The compound is used in the development of new antifungal agents and in quality control processes
作用机制
The mechanism of action of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester involves its interaction with fungal cell membranes. It inhibits the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of squalene and a decrease in ergosterol, disrupting cell membrane integrity and ultimately causing fungal cell death .
相似化合物的比较
Similar Compounds
Terbinafine: The parent compound, used as an antifungal medication.
N-Desmethyl Terbinafine: A metabolite of Terbinafine with similar antifungal properties.
Carboxy Terbinafine: Another metabolite involved in the metabolic pathway of Terbinafine.
Uniqueness
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, providing valuable insights into the pharmacokinetics and dynamics of Terbinafine .
属性
IUPAC Name |
methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCGSUPPZURIDM-YPEAPPCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661895 |
Source


|
| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-14-0 |
Source


|
| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













